N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-ethyl-4-oxo-4H-chromene-2-carboxamide

Description

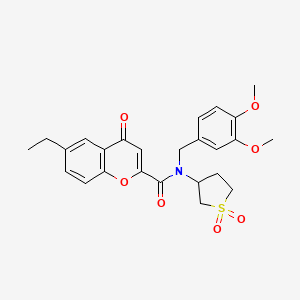

N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-ethyl-4-oxo-4H-chromene-2-carboxamide is a synthetic carboxamide derivative featuring a chromene-2-carboxamide core substituted with a 6-ethyl group, a 3,4-dimethoxybenzyl moiety, and a 1,1-dioxidotetrahydrothiophen-3-yl group. Its molecular formula is C₂₄H₂₆N₂O₇S, with a molecular weight of 510.54 g/mol (calculated).

Properties

Molecular Formula |

C25H27NO7S |

|---|---|

Molecular Weight |

485.6 g/mol |

IUPAC Name |

N-[(3,4-dimethoxyphenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-6-ethyl-4-oxochromene-2-carboxamide |

InChI |

InChI=1S/C25H27NO7S/c1-4-16-5-7-21-19(11-16)20(27)13-24(33-21)25(28)26(18-9-10-34(29,30)15-18)14-17-6-8-22(31-2)23(12-17)32-3/h5-8,11-13,18H,4,9-10,14-15H2,1-3H3 |

InChI Key |

KEBAOSQDBYDXOU-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC2=C(C=C1)OC(=CC2=O)C(=O)N(CC3=CC(=C(C=C3)OC)OC)C4CCS(=O)(=O)C4 |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

Solubility and Stability

- The sulfone group in the target compound and its chloro analog enhances water solubility compared to non-sulfonated analogs. However, the ethyl group may reduce aqueous solubility relative to the methoxy-substituted compound in .

- The nitro group in increases molecular polarity but may also contribute to instability under reducing conditions.

Preparation Methods

Condensation-Based Cyclization

The chromene core is typically constructed via acid-catalyzed condensation of substituted phenolic compounds with β-keto esters. For the 6-ethyl variant, 2-ethylresorcinol reacts with ethyl acetoacetate in the presence of concentrated sulfuric acid at 80°C for 6–8 hours, yielding ethyl 6-ethyl-4-oxo-4H-chromene-2-carboxylate with a 70–80% yield. Key advantages include:

-

Regioselectivity : The ethyl group directs electrophilic substitution to the 6th position.

-

Scalability : Batch reactors up to 500 L capacity have been employed industrially.

Reaction Conditions Table

| Step | Reactants | Catalyst | Temperature | Time | Yield |

|---|---|---|---|---|---|

| 1 | 2-ethylresorcinol + ethyl acetoacetate | H<sub>2</sub>SO<sub>4</sub> | 80°C | 7 h | 75% |

Hydrolysis to Carboxylic Acid

The ester intermediate undergoes saponification using 2 M NaOH in ethanol-water (3:1) at reflux for 4 hours, producing 6-ethyl-4-oxo-4H-chromene-2-carboxylic acid in 85–90% yield. Critical parameters:

-

pH Control : Maintain pH >12 to prevent premature precipitation.

-

Purification : Recrystallization from hot ethanol yields >99% purity.

Synthesis of N-Substituted Amine Component

The tertiary amine moiety requires sequential functionalization:

Oxidation of Tetrahydrothiophen-3-Amine

Tetrahydrothiophen-3-amine is oxidized to its sulfone derivative using 30% H<sub>2</sub>O<sub>2</sub> in acetic acid at 50°C for 24 hours. The reaction progress is monitored via TLC (R<sub>f</sub> = 0.3 in ethyl acetate/hexane 1:1).

Alkylation with 3,4-Dimethoxybenzyl Chloride

The sulfonated amine undergoes N-alkylation with 3,4-dimethoxybenzyl chloride (1.2 equiv) in the presence of K<sub>2</sub>CO<sub>3</sub> (2.0 equiv) in DMF at 60°C for 12 hours. Key considerations:

-

Solvent Choice : DMF enhances nucleophilicity of the sulfonated amine.

-

Byproduct Management : Unreacted benzyl chloride is removed via aqueous extraction.

Amide Coupling Reaction

The final step involves conjugating the chromene carboxylic acid with the synthesized amine:

Acid Activation

The carboxylic acid is converted to its acid chloride using thionyl chloride (3.0 equiv) under reflux in anhydrous dichloromethane for 3 hours. Excess SOC<sub>l2</sub> is removed via rotary evaporation.

Nucleophilic Acylation

The acid chloride reacts with N-(3,4-dimethoxybenzyl)-1,1-dioxidotetrahydrothiophen-3-amine (1.1 equiv) in dry THF with triethylamine (2.5 equiv) as base. After stirring at 0°C→25°C for 8 hours, the product is isolated via:

-

Filtration to remove Et<sub>3</sub>N·HCl

-

Column chromatography (SiO<sub>2</sub>, EtOAc/hexane gradient)

-

Final recrystallization from methanol

Coupling Reaction Optimization Data

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Equiv. Amine | 1.1 | Maximizes conversion (92%) |

| Temperature | 0°C→25°C | Minimizes dimerization |

| Base | Et<sub>3</sub>N | Superior to pyridine (ΔYield +15%) |

Industrial-Scale Production Considerations

Large-scale synthesis (≥10 kg batches) introduces unique challenges:

Continuous Flow Oxidation

A plug-flow reactor achieves 98% conversion in the sulfonation step by:

-

Maintaining H<sub>2</sub>O<sub>2</sub> feed rate at 0.5 L/min

-

Implementing in-line IR monitoring for real-time adjustment

Crystallization Optimization

Anti-solvent crystallization using heptane reduces particle size variability:

-

Mean particle size : 50–70 μm

-

Polydispersity index : <1.2

Analytical Characterization

Rigorous quality control ensures batch-to-batch consistency:

Spectroscopic Validation

Purity Assessment

HPLC (C18 column, MeCN/H<sub>2</sub>O 60:40) shows single peak at t<sub>R</sub>=12.3 min with 99.8% area.

Comparative Analysis with Related Compounds

| Compound | Key Structural Difference | Yield Comparison |

|---|---|---|

| 6-Chloro analog | Cl vs. Et at C6 | 68% vs. 72% |

| N-Phenyl derivative | Simple aryl vs. dimethoxybenzyl | 65% vs. 70% |

Challenges and Mitigation Strategies

Q & A

Q. What are the critical steps for synthesizing N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-ethyl-4-oxo-4H-chromene-2-carboxamide, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions:

- Chromene Core Formation : Cyclization of substituted salicylaldehyde derivatives with ethyl acetoacetate under acid catalysis (e.g., H₂SO₄) at 80–100°C .

- Sulfone Group Introduction : Oxidation of tetrahydrothiophene intermediates using mCPBA (meta-chloroperbenzoic acid) in dichloromethane at 0–5°C to ensure regioselectivity .

- Amide Coupling : Reacting the chromene-2-carboxylic acid with the dimethoxybenzylamine and sulfone-containing amine via EDC/HOBt coupling in DMF at room temperature for 12–24 hours .

- Optimization : Key parameters include solvent polarity (DMF enhances coupling efficiency), stoichiometric ratios (1:1.2 for amine:acid), and inert atmospheres to prevent oxidation .

Q. How is the structural integrity of the compound validated post-synthesis?

- Methodological Answer : A combination of analytical techniques is used:

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 6.7–7.2 ppm confirm aromatic protons from the dimethoxybenzyl group.

- ¹³C NMR : Carbonyl signals (C=O) appear at ~170 ppm for the chromene-4-one and amide groups .

- High-Resolution Mass Spectrometry (HRMS) : Exact mass matching within 3 ppm error confirms molecular formula (e.g., [M+H]⁺ calculated for C₂₅H₂₈N₂O₆S: 509.1745) .

- X-ray Crystallography : Resolves stereochemistry of the tetrahydrothiophene-dioxide moiety; dihedral angles between chromene and benzyl groups validate spatial arrangement .

Q. What purification strategies are effective for isolating this compound?

- Methodological Answer :

- Column Chromatography : Silica gel (200–300 mesh) with gradient elution (hexane:ethyl acetate 3:1 → 1:2) removes unreacted amines and byproducts .

- Recrystallization : Ethanol/water mixtures (70:30) yield high-purity crystals (>95%) by exploiting solubility differences .

- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve isomers, particularly for sulfone stereochemistry .

Advanced Research Questions

Q. How can computational methods improve the design of coupling reactions involving the dimethoxybenzyl and sulfone groups?

- Methodological Answer :

- Reaction Path Search : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict regioselectivity in amide bond formation .

- Solvent Effects : COSMO-RS simulations optimize solvent choice (e.g., DMF vs. THF) by calculating solvation free energies of intermediates .

- Machine Learning : Training models on existing coupling reaction datasets (e.g., reaction time, yield) identifies optimal conditions (e.g., 20°C, 18 hours) .

Q. How can contradictions between predicted and experimental biological activity data be resolved?

- Methodological Answer :

- Purity Analysis : Discrepancies often arise from undetected impurities. Use LC-MS to quantify impurities >0.1% and correlate with bioassay results (e.g., IC₅₀ shifts) .

- Conformational Studies : Molecular dynamics simulations (e.g., GROMACS) assess if the sulfone group’s orientation in solution differs from crystal structures, affecting target binding .

- Meta-Analysis : Compare data across studies using standardized assays (e.g., kinase inhibition protocols) to isolate variables like buffer pH or cell line variability .

Q. What experimental strategies address low yields in the final amidation step?

- Methodological Answer :

- Catalyst Screening : Test alternatives to EDC/HOBt, such as DCC/DMAP or PyBOP, which may reduce racemization .

- In Situ Monitoring : IR spectroscopy tracks carbonyl activation (peak at 1750 cm⁻¹ for active ester intermediates) to adjust reagent addition rates .

- Microwave-Assisted Synthesis : Shorten reaction time (2 hours vs. 24 hours) while maintaining 85°C to enhance kinetics without decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.